![molecular formula C5H12O B009599 Pentanol-N,[1-14c] CAS No. 104810-27-7](/img/structure/B9599.png)
Pentanol-N,[1-14c]
Overview
Description
Pentanol-N, [1-14C]: is a radiolabeled compound where the carbon-1 position of pentanol is labeled with carbon-14, a radioactive isotope. This compound is primarily used in scientific research to trace and study metabolic pathways, reaction mechanisms, and environmental behaviors of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Hydroformylation and Hydrogenation:
- Hydroformylation: 1-butene reacts with carbon monoxide and hydrogen in the presence of a catalyst to form pentanal.
- Reaction:
CH3CH2CH=CH2+CO+H2→CH3CH2CH2CH2CHO
- Reaction:
CH3CH2CH2CH2CHO+H2→CH3CH2CH2CH2CH2OH
- Reaction:
-
Fractional Distillation of Fusel Oil:
- Pentanol can also be prepared by fractional distillation of fusel oil, a byproduct of alcoholic fermentation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst.
Substitution: Acetic acid, Hydrogen halides.
Major Products:
Oxidation: Pentanal, Pentanoic acid.
Reduction: Pentane.
Substitution: Pentyl acetate, Pentyl chloride
Scientific Research Applications
Chemical Research and Synthesis
Pentanol-N,[1-14C] serves as a valuable tracer in chemical research due to its radioactive carbon-14 label. This property enables researchers to study reaction mechanisms and pathways in organic synthesis.
Case Study: Reaction Mechanisms
In a study investigating the reaction pathways of n-pentanol combustion, researchers utilized pentanol-N,[1-14C] to trace the formation of various products. The labeled compound allowed for precise tracking of carbon atoms through complex reactions, enhancing understanding of combustion processes and emissions reduction strategies .
Environmental Studies
The use of pentanol-N,[1-14C] extends to environmental science, particularly in studies assessing the biodegradation of organic compounds in various ecosystems.
Application: Biodegradation Studies
In a controlled experiment, pentanol-N,[1-14C] was introduced into soil samples to monitor its degradation by microbial communities. The results indicated that certain bacterial strains preferentially metabolized the labeled compound, providing insights into bioremediation potential for hydrocarbon pollutants .
Pharmaceutical Applications
Pentanol-N,[1-14C] is also relevant in pharmaceutical research, particularly in drug metabolism studies.
Case Study: Drug Metabolism
A study explored the metabolic pathways of a new pharmaceutical compound using pentanol-N,[1-14C] as a reference standard. By comparing the metabolic profile of the drug with that of pentanol-N,[1-14C], researchers were able to identify key metabolites and their formation rates, aiding in drug development and safety assessments .
Energy Research
As an alternative fuel component, pentanol has been studied for its potential to reduce greenhouse gas emissions when blended with traditional fuels.
Application: Fuel Additive Studies
Research on diesel fuel blends containing pentanol has demonstrated that while higher concentrations of pentanol increased gaseous emissions, they significantly reduced particulate matter emissions. This dual effect makes pentanol-N,[1-14C] a candidate for further investigation in sustainable fuel formulations .
Mechanism of Action
Mechanism:
- The mechanism of action of pentanol-N, [1-14C] involves its incorporation into chemical or biological systems where the radiolabeled carbon can be tracked using detection methods such as liquid scintillation counting or autoradiography.
Molecular Targets and Pathways:
- In biological systems, it targets metabolic pathways involving alcohol dehydrogenase and aldehyde dehydrogenase enzymes.
- In chemical reactions, it participates in oxidation, reduction, and substitution reactions, allowing researchers to study the reaction intermediates and products .
Comparison with Similar Compounds
1-Pentanol: A primary alcohol with similar chemical properties but without the radiolabel.
2-Pentanol: A secondary alcohol with different reactivity due to the position of the hydroxyl group.
3-Pentanol: Another isomer with distinct chemical behavior.
Uniqueness:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Pentanol-N,[1-¹⁴C] purity and isotopic integrity?
- Methodological Answer : Use gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular structure and isotopic labeling. For purity assessment, employ nuclear magnetic resonance (NMR) spectroscopy to detect impurities (e.g., unlabeled isomers) . Thermodynamic properties such as boiling point and vapor pressure, available via NIST Chemistry WebBook, should guide GC parameter optimization (e.g., column temperature, carrier gas flow rate) . Quantify ¹⁴C incorporation using liquid scintillation counting (LSC) with background correction for low-level radioactivity .
Q. How should researchers handle isotopic effects in kinetic studies involving Pentanol-N,[1-¹⁴C]?
- Methodological Answer : Account for kinetic isotope effects (KIEs) by comparing reaction rates of labeled vs. unlabeled pentanol. Use controlled experiments with unlabeled 1-pentanol (CAS 71-41-0) as a reference . Validate results via triplicate trials and statistical analysis (e.g., t-tests) to distinguish isotopic effects from experimental noise .
Q. What are the best practices for synthesizing and purifying Pentanol-N,[1-¹⁴C]?
- Methodological Answer : Optimize synthesis via catalytic ¹⁴C-labeling at the 1-position, ensuring minimal side-product formation. Purify using fractional distillation under inert conditions, guided by NIST-reported boiling points (e.g., ~138°C for 1-pentanol) . Confirm radiochemical purity (>98%) via thin-layer chromatography (TLC) with autoradiography .
Advanced Research Questions
Q. How can researchers design a metabolic tracing study using Pentanol-N,[1-¹⁴C] to resolve pathway ambiguities?
- Methodological Answer :
- Experimental Design : Administer Pentanol-N,[1-¹⁴C] to in vitro or in vivo models and track ¹⁴CO₂ production as a proxy for oxidative metabolism. Include controls with unlabeled pentanol and blank samples to correct for endogenous CO₂ .
- Data Analysis : Use compartmental modeling to distinguish primary vs. secondary metabolic pathways. Cross-validate with enzyme inhibition assays (e.g., alcohol dehydrogenase blockers) .
- Contradiction Resolution : If conflicting tracer recovery data arise, re-examine sample preparation (e.g., isotopic dilution) or analytical sensitivity (e.g., LSC efficiency calibration) .
Q. What strategies mitigate detection limits when analyzing Pentanol-N,[1-¹⁴C] in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Extract pentanol using solid-phase microextraction (SPME) with a carboxen/polydimethylsiloxane fiber, optimized for alcohol volatility .
- Instrumentation : Enhance GC-MS sensitivity via chemical ionization (CI) rather than electron impact (EI) to reduce fragmentation. Calibrate using NIST reference spectra for 1-pentanol derivatives .
- Validation : Perform spike-and-recovery experiments in representative matrices (e.g., plasma, liver homogenates) to quantify extraction efficiency and matrix effects .
Q. How can researchers address discrepancies in reported thermodynamic data for Pentanol-N,[1-¹⁴C]?
- Methodological Answer :
- Data Reconciliation : Compare enthalpy of vaporization (ΔvapH) and critical temperature (Tc) from multiple NIST entries for analogous compounds (e.g., 4-methyl-1-pentanol) .
- Experimental Replication : Re-measure key parameters (e.g., vapor-liquid equilibrium) using calibrated equipment, adhering to NIST’s protocols for uncertainty quantification .
- Statistical Evaluation : Apply multivariate analysis to identify outliers or systematic biases in historical datasets .
Properties
IUPAC Name |
(114C)pentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i5+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-RHRFEJLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[14CH2]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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